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Compound of Interest

Compound Name:
3(2H)-Pyridazinone, 6-

(aminomethyl)-

Cat. No.: B1340707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-(aminomethyl)-3(2H)-pyridazinone. Due to the limited availability of

published data for this specific molecule, this guide leverages spectral information from closely

related pyridazinone analogues to predict the characteristic Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for

acquiring such data are also presented.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 6-(aminomethyl)-3(2H)-

pyridazinone. These predictions are based on the analysis of various substituted pyridazinone

derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment Notes

~7.5 - 7.8 d 1H H-4

The precise shift

is influenced by

the solvent and

concentration.

~6.9 - 7.2 d 1H H-5

The precise shift

is influenced by

the solvent and

concentration.

~4.0 - 4.3 s 2H -CH₂-

The chemical

shift can vary

depending on the

protonation state

of the amino

group.

Broad s 2H -NH₂

Exchangeable

with D₂O. The

chemical shift is

highly variable.

Broad s 1H N-H

Exchangeable

with D₂O. The

chemical shift is

highly variable.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone
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Chemical Shift (δ ppm) Assignment Notes

~160 - 165 C=O
Carbonyl carbon of the

pyridazinone ring.

~145 - 150 C-6
Carbon attached to the

aminomethyl group.

~130 - 135 C-4

~125 - 130 C-5

~40 - 45 -CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 6-(aminomethyl)-3(2H)-pyridazinone

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad
N-H stretching (amine and

amide)

3000 - 3100 Medium C-H stretching (aromatic)

2850 - 2950 Medium C-H stretching (aliphatic)

1640 - 1680 Strong C=O stretching (amide)

1580 - 1620 Medium to Strong
C=N stretching and C=C

stretching (ring)

1400 - 1500 Medium C-H bending (aliphatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 6-(aminomethyl)-3(2H)-pyridazinone
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m/z Ion Notes

[M+H]⁺ Molecular Ion

The exact mass will be

dependent on the isotopic

composition.

[M-NH₂]⁺ Fragment Loss of the amino group.

[M-CH₂NH₂]⁺ Fragment
Loss of the aminomethyl

group.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g.,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64, depending on the sample concentration.

¹³C NMR:
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Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, as ¹³C has low natural abundance.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal

ATR accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry
Sample Preparation (ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile/water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of formic acid or acetic acid can be added to promote ionization in positive

ion mode.

Instrumentation and Parameters:

Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Parameters:

Ionization mode: Positive ion mode is typically used for compounds with basic nitrogen

atoms.

Mass range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-

500).

Capillary voltage, cone voltage, and other source parameters should be optimized for the

specific instrument and compound.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for a newly

synthesized compound like 6-(aminomethyl)-3(2H)-pyridazinone.
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Data Analysis and Interpretation

Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
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Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
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Caption: Relationship between NMR observables and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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